molecular formula C16H14F3N7O2S B2750188 N,N,4-trimethyl-2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazole-5-carboxamide CAS No. 1396881-43-8

N,N,4-trimethyl-2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazole-5-carboxamide

Cat. No. B2750188
CAS RN: 1396881-43-8
M. Wt: 425.39
InChI Key: HDSYXJWHVUKYNR-UHFFFAOYSA-N
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Description

“N,N,4-trimethyl-2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazole-5-carboxamide” is a chemical compound with the molecular formula C14H14F3N3OS . Its average mass is 329.341 Da and its monoisotopic mass is 329.080963 Da .

Scientific Research Applications

Synthesis and Anticancer Activity

Research into thiazole-5-carboxamide derivatives, including those with trifluoromethyl phenyl groups, highlights their potential in anticancer activity. For instance, a study by Cai et al. (2016) synthesized a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, evaluating their anticancer activity against various cell lines. The highest activity achieved was with a derivative substituted with a 4-chloro-2-methylphenyl amido group, showing moderate activity against A-549, Bel7402, and HCT-8 cell lines (Cai et al., 2016). This indicates the potential of thiazole-5-carboxamide derivatives, including those structurally related to the specified compound, in anticancer research.

Methodological Advances in Organic Synthesis

Studies on the synthesis pathways of thiazole derivatives, such as those by Kumar et al. (2013), demonstrate the versatility of these compounds in organic synthesis. They reported an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar et al., 2013). Such methodologies could be relevant for the synthesis of the specified compound, indicating its potential utility in developing new synthetic strategies.

Antitumor Applications and Drug Synthesis

Further, research into antitumor imidazotetrazines and related tetrazole-5-carboxamide derivatives uncovers a breadth of antitumor applications. Stevens et al. (1984) discussed the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with broad-spectrum antitumor activity. Their work underscores the therapeutic potential of tetrazole-5-carboxamide derivatives in cancer treatment, which could extend to compounds with similar structural motifs (Stevens et al., 1984).

properties

IUPAC Name

N,N,4-trimethyl-2-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N7O2S/c1-8-11(14(28)25(2)3)29-15(20-8)21-13(27)12-22-24-26(23-12)10-6-4-9(5-7-10)16(17,18)19/h4-7H,1-3H3,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSYXJWHVUKYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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